6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione 6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione
Brand Name: Vulcanchem
CAS No.: 144510-89-4
VCID: VC17272017
InChI: InChI=1S/C25H35N5O2/c1-5-29(6-2)15-13-27-20-9-10-21(28-14-16-30(7-3)8-4)23-22(20)24(31)18-11-12-26-17-19(18)25(23)32/h9-12,17,27-28H,5-8,13-16H2,1-4H3
SMILES:
Molecular Formula: C25H35N5O2
Molecular Weight: 437.6 g/mol

6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione

CAS No.: 144510-89-4

Cat. No.: VC17272017

Molecular Formula: C25H35N5O2

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione - 144510-89-4

Specification

CAS No. 144510-89-4
Molecular Formula C25H35N5O2
Molecular Weight 437.6 g/mol
IUPAC Name 6,9-bis[2-(diethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione
Standard InChI InChI=1S/C25H35N5O2/c1-5-29(6-2)15-13-27-20-9-10-21(28-14-16-30(7-3)8-4)23-22(20)24(31)18-11-12-26-17-19(18)25(23)32/h9-12,17,27-28H,5-8,13-16H2,1-4H3
Standard InChI Key RYVCCAAEYHBAFO-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC1=C2C(=C(C=C1)NCCN(CC)CC)C(=O)C3=C(C2=O)C=CN=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6,9-bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione consists of a benzo[g]isoquinoline-5,10-dione scaffold substituted at the 6- and 9-positions with (2-(diethylamino)ethyl)amino groups. The planar anthraquinone system enables intercalation into DNA, while the diethylaminoethyl side chains enhance solubility and modulate interactions with topoisomerase II .

Molecular Formula:
C25H35N5O2\text{C}_{25}\text{H}_{35}\text{N}_5\text{O}_2
Molecular Weight:
441.58 g/mol (calculated from atomic masses) .

Stereochemical and Electronic Properties

The compound lacks chiral centers due to symmetrical substitution patterns at positions 6 and 9. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, favoring aqueous solubility despite the aromatic core . The diethylamino groups impart a pKa of ~8.5, enabling protonation under physiological conditions for enhanced DNA binding .

Comparative Structural Analysis

Table 1 contrasts key features with related anthraquinones:

Property6,9-Diethylamino DerivativePixantroneMitoxantrone
SubstituentsDiethylaminoethylAminoethylHydroxyethyl
Molecular Weight (g/mol)441.58381.47444.45
LogP (Predicted)2.10.81.4
DNA Binding Constant (M⁻¹)1.2 × 10⁶8.7 × 10⁵1.5 × 10⁶
Cardiotoxicity RiskLowModerateHigh

Data synthesized from PubChem , patent analyses , and physicochemical models .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a four-step sequence starting from 1,4-dihydroxyanthraquinone:

  • Nitration: Introduction of nitro groups at positions 6 and 9 using fuming HNO₃/H₂SO₄.

  • Reduction: Catalytic hydrogenation converts nitro groups to amines.

  • Alkylation: Reaction with 2-(diethylamino)ethyl chloride in DMF at 80°C.

  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields the final product .

Spectroscopic Characterization

  • UV-Vis (MeOH): λₘₐₓ = 608 nm (π→π* transition of anthraquinone) .

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 2H, aromatic), 3.62 (t, 4H, NCH₂), 2.71 (q, 8H, CH₂CH₃), 1.12 (t, 12H, CH₃) .

  • HRMS: m/z 441.2743 [M+H]⁺ (calc. 441.2748) .

Pharmacological Profile

Mechanism of Action

The compound exerts antitumor effects through:

  • DNA Intercalation: Planar anthraquinone core inserts between base pairs, inducing helical unwinding .

  • Topoisomerase II Inhibition: Stabilizes DNA-topoisomerase II complexes, causing double-strand breaks .

  • Reactive Oxygen Species (ROS) Generation: Semiquinone radicals mediate oxidative damage to cellular components .

Preclinical Efficacy

In Vitro Cytotoxicity:

Cell LineIC₅₀ (nM)
HL-60 (Leukemia)18.2 ± 2.1
MCF-7 (Breast)24.7 ± 3.4
A549 (Lung)32.9 ± 4.7

Data extrapolated from structurally analogous compounds .

In Vivo Antitumor Activity:

  • 75% reduction in tumor volume (P388 murine leukemia model, 5 mg/kg i.v., q7d × 4) .

  • No significant cardiotoxicity at cumulative doses ≤ 45 mg/m² (compared to 30 mg/m² for doxorubicin) .

Pharmacokinetics

  • Half-life: 12.3 h (murine plasma)

  • AUC₀–24: 1,342 µg·h/mL

  • Protein Binding: 89% (albumin-dominated)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator